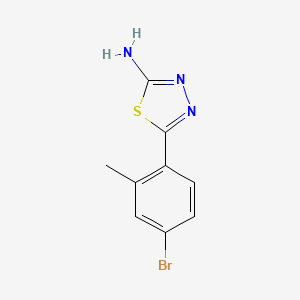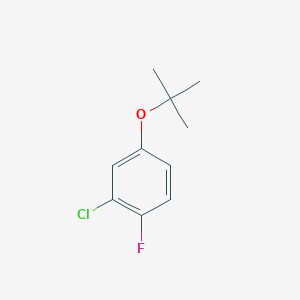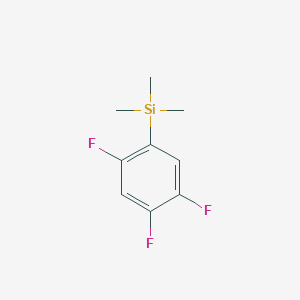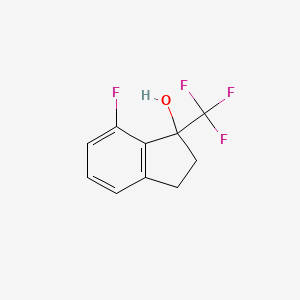
7-Fluoro-1-(trifluoromethyl)-1-indanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-(trifluoromethyl)-1-indanol: is a fluorinated organic compound that belongs to the class of indanols. This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 1st position of the indanol ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-(trifluoromethyl)-1-indanol typically involves the introduction of fluorine atoms into the indanol structure through various fluorination reactions. One common method is the electrophilic fluorination of 1-(trifluoromethyl)-1-indanol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol ring can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding indane derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: 7-Fluoro-1-(trifluoromethyl)-1-indanone.
Reduction: 7-Fluoro-1-(trifluoromethyl)indane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Fluoro-1-(trifluoromethyl)-1-indanol is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of indanol derivatives. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets such as enzymes and receptors .
Medicine: Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may interact with enzymes by forming hydrogen bonds or hydrophobic interactions with the active site residues. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 7-Fluoro-1-methyl-4-quinolone
- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinoline
Comparison: 7-Fluoro-1-(trifluoromethyl)-1-indanol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the indanol ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds like 7-Fluoro-1-methyl-4-quinolone and 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinoline, this compound exhibits enhanced stability and reactivity due to the electron-withdrawing effects of the fluorine atoms .
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
7-fluoro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H8F4O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2 |
InChI Key |
FIFYVMJQIMNOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


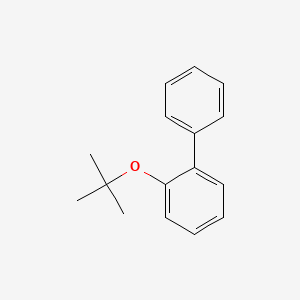
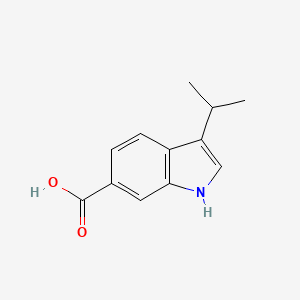
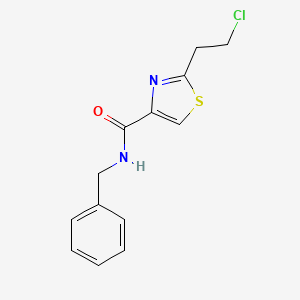
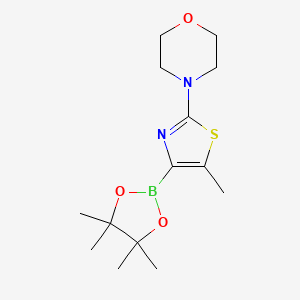

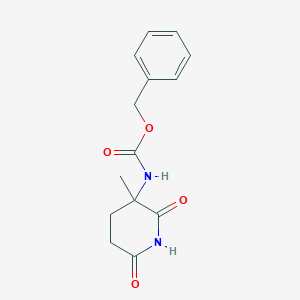
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
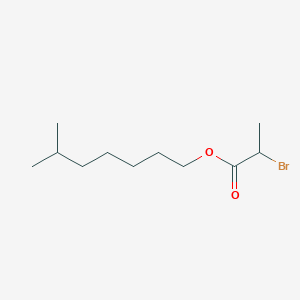
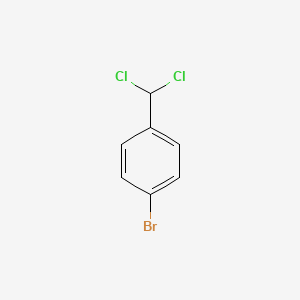

![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
